molecular formula C14H25NO3 B2666651 Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2413883-70-0

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2666651
CAS No.: 2413883-70-0
M. Wt: 255.358
InChI Key: XQJHVBXNOVTXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2413883-70-0) is a high-value spirocyclic building block in medicinal chemistry and drug discovery research. With a molecular formula of C14H25NO3 and a molecular weight of 255.36 g/mol, this compound is characterized by its spirocyclic architecture, which incorporates a hydroxymethyl group as a versatile handle for further synthetic modification . Spirocyclic scaffolds like this one are particularly prized for their three-dimensional, rigid structures, which enable researchers to explore a broader and more diverse chemical space compared to flat, aromatic compounds . The scaffold provides incremental changes in the relative orientation of functional groups, making it an ideal core for constructing compound libraries in biological screening programs . The presence of the tert-butoxycarbonyl (Boc) group offers a key point of orthogonal diversification, protecting the secondary amine while allowing for selective functionalization at the hydroxymethyl group. This makes the compound a crucial intermediate in the synthesis of more complex molecules, potentially for use in pharmaceutical and agrochemical research . The product is offered with a purity of 95% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses . Proper storage conditions recommend sealing the product in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(15)6-4-11(10-16)5-7-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHVBXNOVTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products

Biological Activity

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate, also known by its CAS number 2413883-70-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3 with a molecular weight of approximately 241.33 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. A study investigating similar azaspiro compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria .

2. Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, lipase inhibition studies show that azaspiro compounds can effectively modulate lipid metabolism, which may have implications for obesity and metabolic syndrome treatments .

3. Neuroprotective Effects:
Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound could be further explored for neurodegenerative disease therapies .

Toxicological Profile

The safety profile of this compound indicates it may cause skin and eye irritation upon contact. The GHS hazard statements associated with the compound include warnings for skin irritation (H315) and serious eye irritation (H319) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against resistant strains
Enzyme InhibitionInhibition of lipases; potential for metabolic modulation
NeuroprotectiveProtective effects on neuronal cells
ToxicityCauses skin and eye irritation

Case Studies

Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various azaspiro compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Study 2: Lipase Inhibition
Another study focused on the lipase inhibitory effects of this compound, revealing that it could reduce triglyceride levels in vitro by inhibiting pancreatic lipase activity. This finding supports further investigation into its role in managing obesity-related conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2167211-34-7

The compound features a spirocyclic structure that is characteristic of many bioactive molecules, contributing to its potential pharmacological activities.

Medicinal Chemistry

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive candidate for the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Neurological Agents

Research indicates that derivatives of this compound exhibit activity in models of anxiety and depression, suggesting potential therapeutic applications in treating these conditions. For instance, modifications to the hydroxymethyl group have been shown to enhance binding affinity to serotonin receptors, which are critical in mood regulation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthesis Methodology

A notable synthesis route involves a multi-step process that includes:

  • Oxidation reactions to introduce functional groups.
  • Michael addition reactions for constructing carbon-carbon bonds.
  • Reduction steps to modify functional groups for desired reactivity.

These synthetic pathways can yield high overall efficiencies, making the compound valuable for industrial applications.

Data Table: Comparison of Synthesis Methods

MethodSteps RequiredYield (%)Advantages
Conventional Synthesis8~20Established techniques, well-documented
Novel Synthesis Approach6~30Shorter route, higher yield

Pharmacological Studies

Research has also focused on the pharmacological properties of this compound. Studies have demonstrated its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

In vitro studies revealed that the compound significantly reduces the production of pro-inflammatory cytokines in human cell lines, indicating its potential application in treating inflammatory diseases such as arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic amines are versatile scaffolds in drug discovery due to their conformational rigidity and ability to mimic bioactive structures. Below is a detailed comparison of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate with structurally related compounds:

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 7-hydroxymethyl, Boc-protected 1-azaspiro[3.5]nonane C₁₄H₂₅NO₃ 255.36 Building block for functionalization; high purity (≥95%)
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate 7-hydroxy instead of hydroxymethyl C₁₃H₂₃NO₃ 241.33 Potential for hydrogen bonding; lower molecular weight
tert-Butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Oxygen atom in spiro ring (7-oxa), hydroxymethyl at 1-position C₁₄H₂₅NO₄ 271.35 Enhanced polarity due to ether oxygen; 91.1% synthetic yield
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Additional nitrogen at 7-position (1,7-diaza) C₁₂H₂₁N₂O₂ 225.31 Used in PARP-1 inhibitor synthesis; dual nitrogen sites for coordination
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate Sulfur atom in spiro ring (7-thia), different ring size (4.4 vs. 3.5) C₁₂H₂₁NO₂S 243.36 Lower melting point (69–70°C); potential for sulfur-specific reactivity

Key Differences and Implications

Substituent Effects :

  • The hydroxymethyl group in the target compound provides a handle for further derivatization (e.g., esterification or oxidation to a carboxylic acid) compared to the simpler hydroxy group in its analog .
  • Replacement of a carbon with sulfur (7-thia) or oxygen (7-oxa) alters electronic properties and solubility. For example, sulfur increases lipophilicity, while oxygen enhances hydrogen-bonding capacity .

Ring Size and Heteroatoms: The 1,7-diaza derivative () introduces a second nitrogen, enabling dual coordination sites for metal catalysts or binding to biological targets like PARP-1 .

Synthetic Accessibility: The target compound and its 7-oxa analog are synthesized in high yields (76–91%), while sulfur-containing analogs require specialized conditions (e.g., Pd/C hydrogenation) . Safety profiles vary: diaza and oxo derivatives (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) carry hazards like acute toxicity (H302) and respiratory irritation (H335) .

Q & A

Q. What are the common synthetic routes for tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and protective group strategies. highlights the use of intermediates like 4-(N-Boc-amino)cyclohexanone for spirocyclic frameworks. A practical method ( ) involves hydroxymethylation under basic conditions, achieving 91.1% yield. Key steps include:

  • Cyclization of cyclohexanone derivatives with tert-butyl protection.
  • Hydroxymethylation using formaldehyde equivalents.
  • Purification via silica gel chromatography (40% EtOAc/hexane, Rf ~0.3) .

Q. What safety precautions are recommended when handling this compound?

Safety protocols include:

  • PPE: Nitrile gloves, lab coats, and eye protection ( ).
  • Ventilation: Use fume hoods to avoid inhalation ( ).
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques confirm the compound’s identity?

Beyond NMR (e.g., δ 3.70 ppm for hydroxymethyl protons in ), researchers use:

  • Mass Spectrometry (MS): APCI-MS confirms [M-(t-Bu)]+ at m/z 201.0.
  • IR Spectroscopy: Hydroxyl (~3400 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.
  • Elemental Analysis: Validates purity (±0.4% of theoretical values) .

Advanced Questions

Q. How can discrepancies in NMR data be resolved during characterization?

Discrepancies may arise from solvent effects or dynamic processes. Methodological solutions include:

  • High-Field NMR: Use ≥400 MHz instruments to resolve overlapping signals.
  • 2D Techniques: HSQC/COSY to assign proton-carbon correlations.
  • Theoretical Validation: Compare with DFT-calculated chemical shifts .

Q. What role does this compound play in PARP inhibitor development?

It serves as a spirocyclic intermediate for synthesizing PARP-1 inhibitors targeting BRCA-deficient cancers ( ). Modifications to the hydroxymethyl group enable:

  • Prodrug Strategies: Esterification for improved bioavailability.
  • Pharmacophore Integration: Coupling with pyridazine or pyrimidine moieties .

Q. How can synthetic yields be optimized systematically?

A design-of-experiments (DoE) approach evaluates:

  • Temperature: 0–5°C for hydroxymethylation ( ).
  • Catalyst Loading: Pd or enzyme concentrations for asymmetric steps.
  • Solvent Polarity: THF/H₂O (3:1) balances solubility and reactivity. Factorial designs (e.g., 3²) identify optimal conditions for >90% yield .

Q. What crystallographic challenges arise during structure determination?

Challenges include tert-butyl disorder and hydrogen bonding ambiguities. Solutions involve:

  • Software Tools: SHELX-TL for refining rotational disorder (TWIN/BASF commands).
  • High-Resolution Data: <0.8 Å resolution to model hydrogen positions.
  • Validation: Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.